Superior Induction of Antigen-Specific CD8+ T Cells: Lymph Node vs. Subcutaneous Immunization
In a therapeutic tumor model, intranodal immunization with the E7 49-57 peptide plus poly(I:C) adjuvant resulted in a significantly higher frequency of E7-specific CD8+ T cells compared to subcutaneous (SC) immunization [1]. This direct head-to-head comparison quantifies the advantage of a specific administration route using this peptide.
| Evidence Dimension | Frequency of E7 49-57 tetramer-positive CD8+ T cells in peripheral blood |
|---|---|
| Target Compound Data | 14.5% (average) of CD8+ T cells were tetramer-positive |
| Comparator Or Baseline | SC immunization with the same peptide/adjuvant dose resulted in background levels of tetramer-positive cells (not significantly different from untreated controls) |
| Quantified Difference | A 14.5 percentage point increase in E7-specific CD8+ T cells (p < 0.0001) |
| Conditions | C57BL/6 mice bearing C3.43 HPV16 E7-expressing tumors, immunized on days 7, 10, 21, and 24 post-tumor challenge; immune response measured on day 31 by flow cytometry. |
Why This Matters
This demonstrates that the E7 49-57 peptide, when delivered via an optimized route, can generate a robust, quantifiable T cell response that is directly linked to therapeutic efficacy, a key consideration for designing immunotherapy protocols.
- [1] Jeanbart L, et al. Lymph node-targeted immunotherapy mediates potent immunity resulting in regression of isolated or metastatic human papillomavirus-transformed tumors. Clin Cancer Res. 2010;16(19):4783-94. View Source
